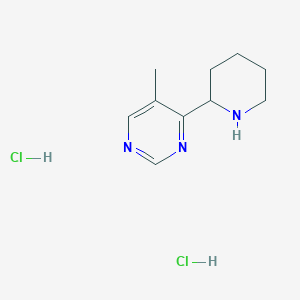

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride

Beschreibung

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride (CAS: 1361112-93-7) is a pyrimidine derivative with a piperidine substituent. Its molecular formula is C₁₀H₁₈Cl₂N₄, and it has a molecular weight of 265.19 g/mol . The compound features a pyrimidine ring substituted with a methyl group at position 5 and a piperidin-2-yl group at position 3. The dihydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and chemical research.

Eigenschaften

IUPAC Name |

5-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8-6-11-7-13-10(8)9-4-2-3-5-12-9;;/h6-7,9,12H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSPQFJEDWZSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 5-(Piperidin-4-yl)-2-methylpyrimidine via Coupling and Lithiation

The key coupling step involves nucleophilic substitution of 5-bromo-2-methylpyrimidine with a piperidine derivative.

-

- 5-Bromo-2-methylpyrimidine is dissolved in tetrahydrofuran (THF) and cooled to -78°C.

- n-Butyllithium (2.5 M) is added dropwise to generate the lithiated intermediate.

- A tetrahydrofuran solution of N-benzylpiperidine ketone is added.

- The mixture is stirred for 3 hours, then warmed to room temperature.

- Quenching with saturated ammonium chloride solution, followed by extraction with ethyl acetate, drying, and concentration yields 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol.

-

- Solvent: THF

- Temperature: -78°C to room temperature

- Reagents: n-Butyllithium, N-benzylpiperidine ketone

- Work-up: Ammonium chloride quench, organic extraction

Yield : Approximately 35 g product from 28 g brominated pyrimidine.

Conversion to 5-(1-Benzyl-1,2,3,6-tetrahydropyridine-4-yl)-2-methylpyrimidine

-

- Solvent: Ethanol

- Acid: Concentrated HCl

- Temperature: Reflux

- Duration: 4 hours

Yield : 24 g from 35 g starting intermediate.

Final Debenzylation and Hydrogenation to Obtain 5-Methyl-4-piperidin-2-ylpyrimidine

-

- The tetrahydropyridine intermediate undergoes catalytic hydrogenation to remove the benzyl protecting group and saturate the ring.

- Typical catalysts include Pd/C under hydrogen atmosphere.

- The reaction yields the target 5-methyl-4-piperidin-2-ylpyrimidine base, which is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid.

-

- Catalyst: Pd/C

- Atmosphere: Hydrogen

- Solvent: Ethanol or suitable organic solvent

- Work-up: Acidification with HCl to form dihydrochloride salt

Alternative Preparation Routes for Brominated Pyrimidine Intermediates

Recent patents describe alternative methods for preparing 2-methyl-5-bromopyrimidine, a key intermediate:

These methods provide alternative routes to the brominated pyrimidine core with potential improvements in selectivity and yield.

Summary Table of Key Preparation Steps

Research Findings and Analysis

The stepwise approach starting from 2-methylpyrimidine through bromination, lithiation, coupling, and catalytic hydrogenation is well-documented and yields the target compound with good overall efficiency.

The use of benzyl protection on the piperidine nitrogen facilitates selective reactions and is efficiently removed in the final hydrogenation step.

Alternative methods for preparing bromopyrimidine intermediates via diazotization and halogen exchange provide options for optimizing the synthesis depending on available reagents and scale.

Reaction conditions such as low temperature (-78°C) during lithiation and controlled acid reflux are critical for selectivity and avoiding side reactions.

The dihydrochloride salt formation improves compound stability and facilitates handling in pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:

The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery aimed at treating various diseases. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, suggesting its utility in developing new therapeutic agents.

Mechanism of Action:

The mechanism by which 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride exerts its effects involves interactions with enzymes or receptors within biological systems. These interactions can modulate biological pathways, potentially leading to therapeutic outcomes.

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can facilitate the formation of various derivatives through chemical reactions such as alkylation or acylation, which are crucial for enhancing biological activity or modifying physicochemical properties.

Catalysis:

In addition to serving as a building block, this compound can act as a catalyst in certain chemical reactions, further broadening its application in synthetic organic chemistry.

Biochemical Studies

Enzyme Interaction Studies:

The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. This research is vital for understanding how the compound can influence biological processes and for identifying potential therapeutic targets.

Material Science

Development of New Materials:

In industrial applications, this compound is explored for its role in developing new materials with specific properties. Its chemical characteristics may contribute to innovations in specialty chemicals and advanced materials.

Case Studies and Research Findings

-

Anti-inflammatory Activity:

A study investigated the anti-inflammatory effects of derivatives of this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases. -

Antimicrobial Properties:

Research highlighted the antimicrobial efficacy of this compound against various bacterial strains, indicating its potential role as an antimicrobial agent in pharmaceutical formulations. -

Cancer Therapeutics:

Investigations into the compound's interaction with cancer-related pathways have shown promise for its use in targeted cancer therapies, particularly those involving kinase inhibitors.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 5-methyl-4-piperidin-2-ylpyrimidine dihydrochloride and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1361112-93-7 | C₁₀H₁₈Cl₂N₄ | 265.19 | Pyrimidine core; methyl at C5, piperidin-2-yl at C4; dihydrochloride salt |

| 5-Methyl-4-piperidin-3-ylpyrimidine dihydrochloride | 1361114-34-2 | C₁₀H₁₈Cl₂N₄ | 265.19 | Piperidin-3-yl substituent (vs. 2-yl); same core and salt form |

| 5-Methyl-4-piperidin-4-ylpyrimidine dihydrochloride | 1361116-57-5 | C₁₀H₁₈Cl₂N₄ | 265.19 | Piperidin-4-yl substituent; positional isomer of the target compound |

| 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine | 901586-58-1 | C₁₁H₁₆ClN₃ | 225.72 | Chloro and ethyl substituents; piperidin-1-yl group; neutral pyrimidine (no salt) |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride | 944390-71-0 | C₁₁H₁₇ClN₂O | 228.72 | Pyridine core (vs. pyrimidine); piperidin-4-yloxy substituent; monohydrochloride salt |

| 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride | 1197941-02-8 | C₁₁H₁₄Cl₂N₃ | 272.14 | Pyridine core; chloro and piperidin-4-ylamine substituents; dihydrochloride salt |

Key Observations:

- Positional Isomerism : The substituent position on the piperidine ring (2-yl, 3-yl, or 4-yl) significantly impacts steric and electronic properties. For example, piperidin-2-yl groups may introduce greater steric hindrance compared to 4-yl substituents .

- Salt Form : Dihydrochloride salts (e.g., CAS 1361112-93-7) generally exhibit higher aqueous solubility than neutral analogs (e.g., CAS 901586-58-1) .

Biologische Aktivität

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is a compound with significant potential in various fields of biological research and pharmaceutical applications. This article delves into its biological activities, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Overview

- Molecular Formula : C10H17Cl2N3

- Molecular Weight : 250.17 g/mol

- CAS Number : 2108704-67-0

The compound is synthesized through the cyclization of 5-methylpyrimidine with piperidine under specific catalytic conditions, which can vary based on desired yields and purity levels.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are reported to be comparable to established anti-inflammatory drugs such as celecoxib .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against various bacterial strains, potentially making it a candidate for further development in treating infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, influencing various biological pathways. For instance, it may inhibit enzymes involved in metabolic pathways or act as a receptor antagonist.

Case Study: Inhibition of Plasmodium falciparum Dihydrofolate Reductase

A series of pyrimidine derivatives were assessed for their inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). The results indicated promising inhibitory effects, suggesting that similar compounds like this compound could also exhibit antimalarial properties .

Case Study: Structure–Activity Relationships (SAR)

Recent research highlighted the importance of structural modifications on the biological activity of pyrimidine derivatives. Variations in substituents significantly impacted the potency against COX enzymes and other biological targets, emphasizing the need for further SAR studies on this compound to optimize its efficacy .

Q & A

Q. What are the recommended safety protocols for handling 5-methyl-4-piperidin-2-ylpyrimidine dihydrochloride in laboratory settings?

- Methodological Answer: Always consult the Safety Data Sheet (SDS) for specific guidelines. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or aerosols .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations .

- Storage: Keep in a tightly sealed container, away from moisture and oxidizers, at room temperature .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer: Synthesis typically involves:

- Step 1: Condensation of pyrimidine precursors with piperidine derivatives under anhydrous conditions, often using catalysts like Pd/C or triethylamine .

- Step 2: Hydrochloric acid treatment to form the dihydrochloride salt, followed by recrystallization in ethanol or acetonitrile for purification .

- Yield Optimization: Adjust reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:acid) to improve purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

- Methodological Answer: Discrepancies often arise from:

- Salt Form Variability: Confirm whether studies use the dihydrochloride or free base form, as solubility and stability differ significantly .

- Analytical Methods: Cross-validate results using orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) .

- Experimental Conditions: Document pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers), which influence physicochemical properties .

Q. What advanced techniques are recommended for characterizing impurities in this compound?

- Methodological Answer: Use a combination of:

- HPLC-MS: Identify impurities at trace levels (e.g., ≤0.1%) with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- NMR Spectroscopy: Detect structural analogs or degradation products (e.g., piperidine ring oxidation) via H and C shifts .

- Elemental Analysis: Verify stoichiometry of the dihydrochloride salt (e.g., Cl content via ion chromatography) .

Q. How does the dihydrochloride salt form influence the compound’s pharmacological mechanism compared to the free base?

- Methodological Answer: The dihydrochloride form enhances:

- Solubility: Improved aqueous solubility facilitates in vitro assays (e.g., IC determination in kinase inhibition studies) .

- Bioavailability: Increased polarity may enhance cellular uptake in pharmacokinetic models .

- Stability: Reduced hygroscopicity compared to free base, minimizing degradation during long-term storage .

- Mechanistic Studies: Use cellular assays (e.g., PDE4 inhibition) to compare salt vs. free base effects on intracellular cAMP levels .

Q. What strategies are effective for optimizing stability during formulation studies of this compound?

- Methodological Answer:

- Excipient Screening: Test compatibility with common stabilizers (e.g., mannitol, lactose) via accelerated stability studies (40°C/75% RH for 6 months) .

- pH Optimization: Maintain formulation pH between 3.5–5.0 to prevent hydrolysis of the dihydrochloride salt .

- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate stability via DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.